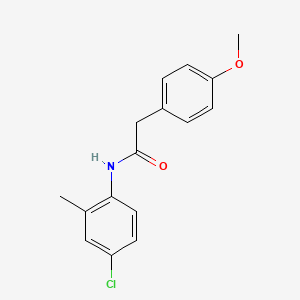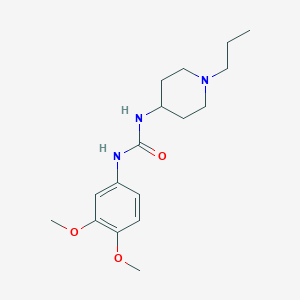
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has been widely studied for its potential use in scientific research. CMA is a member of the acetanilide class of compounds and has been found to exhibit a range of interesting properties, including analgesic and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 enzymes, N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit antipyretic (fever-reducing) effects, as well as effects on platelet aggregation and blood clotting. N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has also been found to exhibit some degree of toxicity at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its toxicity at high doses, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research involving N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new pain medications based on N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide or related compounds. Another area of interest is the investigation of the biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide, particularly with respect to its effects on platelet aggregation and blood clotting. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide and to identify potential side effects and limitations of its use.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 4-chloro-2-methylaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide in its pure form.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the most well-studied applications of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is its use as an analgesic and anti-inflammatory agent. N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to be effective in reducing pain and inflammation in animal models, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-9-13(17)5-8-15(11)18-16(19)10-12-3-6-14(20-2)7-4-12/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDYMLIEOLZGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5872853.png)

![4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5872870.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5872876.png)
![3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid](/img/structure/B5872895.png)
![N-(4-butylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5872902.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5872910.png)
![3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5872918.png)
![N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5872929.png)

![4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5872949.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)